molecular formula C18H14BrNO2S B5488608 1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone

1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone

Cat. No.: B5488608
M. Wt: 388.3 g/mol
InChI Key: LQKIIDYXHIWPNR-BQYQJAHWSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline and thiophene rings, the introduction of the bromine atom, and the formation of the vinyl group . The exact synthesis pathway would depend on the specific conditions and reagents used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and thiophene rings, the bromine atom, and the vinyl group . The exact structure would depend on the specific arrangement and bonding of these components.


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the bromine atom could potentially be replaced by another group in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and composition . For example, its solubility, melting point, boiling point, and other properties could vary depending on the presence and arrangement of the quinoline and thiophene rings, the bromine atom, and the vinyl group.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a reagent in a chemical reaction, its mechanism of action could involve the donation or acceptance of electrons, the formation or breaking of bonds, or other chemical processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it were used as a reagent in a chemical reaction, potential hazards could include reactivity, flammability, toxicity, or other risks .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential uses . For example, researchers could explore new methods of synthesizing the compound, investigate its properties under different conditions, or test its effectiveness in various applications.

Properties

IUPAC Name

1-[2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-yl]oxypropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2S/c1-12(21)11-22-16-4-2-3-13-5-6-14(20-18(13)16)7-8-15-9-10-17(19)23-15/h2-10H,11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKIIDYXHIWPNR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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